molecular formula C15H14N2O2S B2738548 N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 930065-86-4

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2738548
CAS No.: 930065-86-4
M. Wt: 286.35
InChI Key: IRGNQUNEIIXPNI-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a thiophene-2-carboxamide moiety

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Attachment to the Phenyl Group: The pyrrolidinone ring is then attached to a phenyl group through a nucleophilic substitution reaction, often using a halogenated phenyl derivative.

    Formation of the Thiophene-2-carboxamide Moiety: The final step involves the formation of the thiophene-2-carboxamide moiety, which can be achieved through a coupling reaction between a thiophene derivative and an amine group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide: Unique due to its combination of a pyrrolidinone ring, phenyl group, and thiophene-2-carboxamide moiety.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

    Thiophene Carboxamides: Compounds with thiophene rings and carboxamide groups but different additional substituents.

Uniqueness

This compound stands out due to its specific combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14-4-1-9-17(14)12-7-5-11(6-8-12)16-15(19)13-3-2-10-20-13/h2-3,5-8,10H,1,4,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGNQUNEIIXPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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